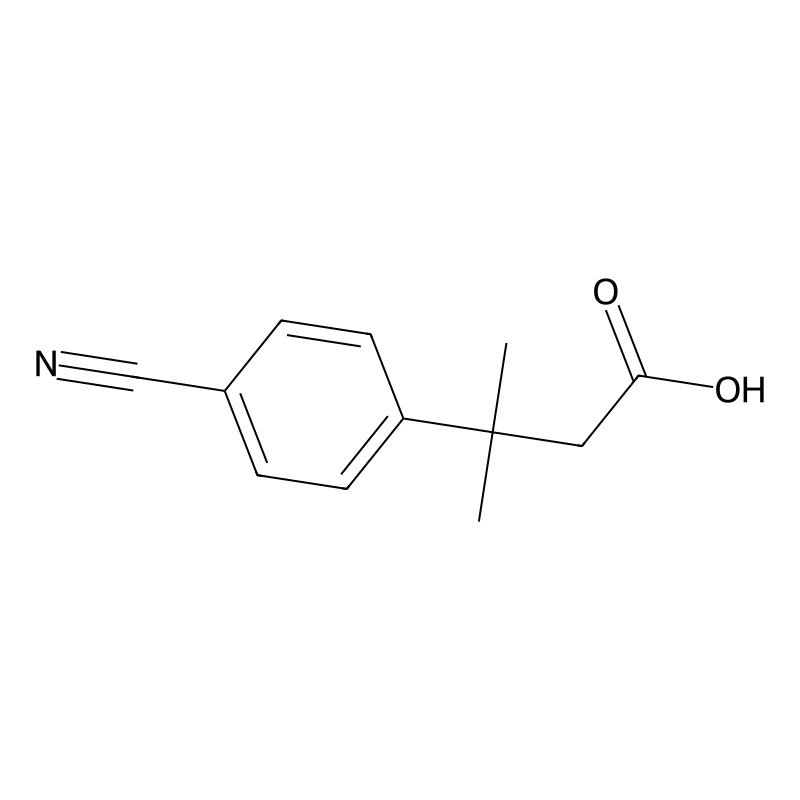

3-(4-Cyanophenyl)-3-methylbutanoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

3-(4-Cyanophenyl)-3-methylbutanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 203.24 g/mol. This compound features a cyanophenyl group attached to a butanoic acid backbone, which contributes to its unique chemical properties and potential biological activities. It is characterized by its distinct structure, which includes a methyl group at the third carbon position of the butanoic acid chain, enhancing its steric and electronic properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .

- Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

- Reduction: The cyanophenyl group can be reduced to an amine using lithium aluminum hydride, which alters its reactivity and potential applications.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the cyanophenyl group may be replaced by various nucleophiles, such as amines or alcohols, under appropriate conditions .

Common Reagents and Conditions- Oxidation: Potassium permanganate in an acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Nucleophiles in the presence of a base.

Research indicates that 3-(4-Cyanophenyl)-3-methylbutanoic acid exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The mechanism of action may involve inhibition of specific enzymes by binding to their active sites, with the cyanophenyl group enhancing binding affinity and specificity. This property makes it a candidate for further exploration in drug development, especially concerning enzyme inhibitors .

The synthesis of 3-(4-Cyanophenyl)-3-methylbutanoic acid typically involves:

- Condensation Reaction: The reaction of 4-cyanobenzaldehyde with isobutyric acid.

- Base Catalysis: Sodium hydroxide is commonly used as a catalyst to facilitate the reaction.

- Acidification: After the reaction, acidification is performed to isolate the desired product.

In industrial settings, continuous flow reactors may be utilized to enhance yield and quality through optimized reaction conditions and catalysts .

This compound has several applications across different domains:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its antimicrobial and anticancer properties.

- Medicine: Explored for potential drug development, particularly as enzyme inhibitors.

- Industry: Used in producing specialty chemicals with specific properties .

Studies on 3-(4-Cyanophenyl)-3-methylbutanoic acid have focused on its interactions with various biological targets. Its ability to inhibit specific enzymes makes it a valuable candidate for further pharmacological studies. The interactions are often assessed through biochemical assays that measure enzyme activity in the presence of this compound .

Several compounds share structural similarities with 3-(4-Cyanophenyl)-3-methylbutanoic acid. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 3-(4-Cyanophenyl)propanoic acid | Shorter carbon chain compared to butanoic acid |

| 3-(4-Cyanophenyl)-3-methylpentanoic acid | Longer carbon chain than butanoic acid |

| 4-Cyanobenzoic acid | Contains the cyanophenyl group but lacks butanoic backbone |

Uniqueness

The uniqueness of 3-(4-Cyanophenyl)-3-methylbutanoic acid lies in its specific combination of functional groups and structural characteristics. The presence of both a cyanophenyl group and a butanoic acid backbone imparts distinct chemical reactivity and biological activity, making it particularly valuable for applications in pharmaceuticals and materials science .